4-(2-Pyridylazo)naphthol
Overview
Description
4-(2-Pyridylazo)naphthol is an organic compound known for its vibrant orange color and its ability to form chelates with metal ions. This property makes it a valuable indicator in complexometric titrations and a useful reagent in spectrophotometric analysis . The compound is often used in analytical chemistry due to its high sensitivity and selectivity for various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Pyridylazo)naphthol typically involves the diazotization of 2-aminopyridine followed by coupling with 1-naphthol. The reaction conditions generally include an acidic medium to facilitate the diazotization process and a basic medium for the coupling reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Pyridylazo)naphthol undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions such as copper, zinc, and manganese.
Oxidation and Reduction: Can participate in redox reactions, although these are less common compared to its chelation properties.
Substitution: The azo group can undergo substitution reactions under specific conditions.
Common Reagents and Conditions:
Chelation: Typically involves metal salts and a neutral or slightly acidic pH.
Oxidation and Reduction: Requires oxidizing or reducing agents, respectively.
Substitution: Often involves nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products of these reactions are usually metal chelates, which are highly stable and can be used for various analytical purposes .
Scientific Research Applications
4-(2-Pyridylazo)naphthol has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the extraction and spectrophotometric determination of transition metals.
Biology: Employed in the study of metal ion interactions in biological systems.
Medicine: Investigated for its potential use in diagnostic assays for metal ion detection.
Industry: Utilized in environmental monitoring to detect trace metal contaminants in water and soil samples.
Mechanism of Action
The primary mechanism by which 4-(2-Pyridylazo)naphthol exerts its effects is through chelation. The compound forms stable complexes with metal ions by coordinating through its nitrogen and oxygen atoms . This chelation process involves the initial coordination of the nitrogen donor from the pyridine moiety, followed by the formation of a hydroazone-metal chelate intermediate . The final product typically involves two chelated five-membered rings .
Comparison with Similar Compounds
4-(2-Pyridylazo)resorcinol: Another azo compound used for similar analytical purposes.
1-(2-Pyridylazo)-2-naphthol: A closely related compound with similar chelation properties.
Uniqueness: 4-(2-Pyridylazo)naphthol is unique due to its high sensitivity and selectivity for a wide range of metal ions. Its ability to form stable chelates makes it particularly valuable in complexometric titrations and spectrophotometric analyses .
Properties
IUPAC Name |
4-(pyridin-2-yldiazenyl)naphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-14-9-8-13(11-5-1-2-6-12(11)14)17-18-15-7-3-4-10-16-15/h1-10,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXBEBHRRKEUOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7385-98-0 | |
Record name | 4-(2-Pyridylazo)naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007385980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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